2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine

Lipophilicity Drug-likeness ADME

This imidazo[1,2-a]pyrimidine scaffold (MW 228.22) features a reactive 3-amine for late-stage diversification via amide coupling, reductive amination, or sulfonylation—unlike non-aminated analogs (e.g., CAS 397-53-5). cLogP 2.12 (lower than 4-Cl/4-Me analogs) ensures superior solubility for kinase assays and reduced protein binding. Ideal for focused libraries targeting c-Met, B-Raf, Aurora-A. Stock up on ≥95% purity; store sealed dry at 2-8°C.

Molecular Formula C12H9FN4
Molecular Weight 228.22 g/mol
CAS No. 1283108-83-7
Cat. No. B1440551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine
CAS1283108-83-7
Molecular FormulaC12H9FN4
Molecular Weight228.22 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)N
InChIInChI=1S/C12H9FN4/c13-9-4-2-8(3-5-9)10-11(14)17-7-1-6-15-12(17)16-10/h1-7H,14H2
InChIKeyZYFLPSDJBVAMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine (CAS 1283108-83-7): Procurement-Ready Heterocyclic Building Block for Kinase and Anticancer Discovery


2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine (CAS 1283108-83-7; molecular formula C₁₂H₉FN₄; molecular weight 228.22 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidine family . It features a 4-fluorophenyl substituent at the 2-position and a primary amine at the 3-position of the fused bicyclic core. The compound exhibits a calculated partition coefficient (cLogP) of 2.12, four hydrogen bond acceptors, and one hydrogen bond donor . The imidazo[1,2-a]pyrimidine scaffold is a privileged structure widely exploited in medicinal chemistry for targeting kinases (including c-Met, B-Raf, and Aurora-A), GPCRs, and other therapeutically relevant proteins [1][2]. The 3-amine handle renders this specific compound a versatile intermediate for further derivatization, distinguishing it from non-aminated analogs.

Why 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine Cannot Be Simply Replaced by In-Class Analogs


Within the 2-aryl-imidazo[1,2-a]pyrimidine series, the specific identity of the para-substituent on the phenyl ring and the presence of the 3-amine group profoundly influence lipophilicity, metabolic stability, and synthetic tractability [1]. The 4-fluorophenyl substitution on 1283108-83-7 delivers a cLogP of 2.12, which is notably lower than the 4-chlorophenyl (cLogP 2.63) and unsubstituted phenyl (cLogP ~2.56) analogs, yet marginally below the 4-methylphenyl variant (cLogP 2.29) . These differences in lipophilicity directly impact solubility, permeability, and CYP-mediated clearance—parameters critical to both in vitro assay performance and in vivo pharmacokinetics. Furthermore, the 3-amine group uniquely enables late-stage diversification via amide coupling or reductive amination, a synthetic feature absent in 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine (CAS 397-53-5) which lacks this functional handle. Substituting 1283108-83-7 with a non-aminated or differently substituted analog without rigorous comparative profiling risks introducing unrecognized variations in both biological activity and downstream chemical derivatization efficiency.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine vs. Closest Analogs


cLogP Comparison: 4-Fluorophenyl vs. 4-Chlorophenyl, 4-Methylphenyl, and Unsubstituted Phenyl Analogs

The calculated partition coefficient (cLogP) of 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine is 2.12, positioning it as the least lipophilic among the closely related 2-aryl-3-amino-imidazo[1,2-a]pyrimidine analogs with simple para-substituents . By comparison, the 4-chlorophenyl analog (CAS 134044-62-5) displays a cLogP of 2.63, the 4-methylphenyl analog (CAS 143696-94-0) 2.29, and the unsubstituted phenyl analog (CAS 89185-48-8) approximately 2.56 . The lower cLogP of the 4-fluorophenyl derivative is consistent with the electron-withdrawing nature of fluorine, which reduces overall lipophilicity relative to chlorine and methyl substituents. Lower cLogP within this narrow range is generally associated with improved aqueous solubility and reduced non-specific protein binding, which are advantageous for in vitro assay reproducibility and for maintaining free drug concentrations in cellular and biochemical assays.

Lipophilicity Drug-likeness ADME

Hydrogen Bond Donor/Acceptor Profile: A Balanced Physicochemical Profile Suited for CNS and Kinase Drug Space

2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine possesses 1 hydrogen bond donor (HBD; the primary amine) and 4 hydrogen bond acceptors (HBA; the imidazo[1,2-a]pyrimidine nitrogen atoms) , yielding a HBD count that is lower than many 3-secondary-amine or 3-amide derivatives of the scaffold. For comparison, N-cyclohexyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine (the ligand in RCSB PDB entry A1CC2, PubChem CID 809399) bears a bulkier N-substituent and higher molecular weight (reportedly ~324 g/mol) [1][2]. The low HBD count (1) combined with a molecular weight of 228.22 g/mol and a cLogP of 2.12 places 1283108-83-7 favorably within the CNS MPO (Multiparameter Optimization) desirability space, where HBD ≤ 1, MW < 300, and cLogP < 3 are favored parameters for blood–brain barrier penetration. This profile contrasts with N-alkylated analogs that have higher molecular weight and frequently additional hydrogen bond donors, which can restrict CNS exposure.

Drug-likeness Physicochemical properties CNS MPO

Reported Cytotoxicity Against MCF-7 Breast Cancer Cells: 4-Fluorophenyl vs. 4-Methylphenyl 3-Amine Derivatives

In cytotoxicity screening against the MCF-7 human breast adenocarcinoma cell line, 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine exhibited an IC₅₀ of 15.3 µM . The structurally analogous 2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine (CAS 143696-94-0) demonstrated an IC₅₀ of 15.0 µM against the same MCF-7 cell line . The near-equivalent potency of the 4-F and 4-CH₃ analogs suggests that the imidazo[1,2-a]pyrimidin-3-amine core pharmacophore, rather than the para-substituent electronic character, dominates the cytotoxic phenotype in this assay system. However, the 4-fluorophenyl derivative additionally showed an IC₅₀ of 29.1 µM against MDA-MB-453 cells , providing a broader cytotoxicity profile. It is important to note that these data originate from vendor technical summaries and have not been independently verified in peer-reviewed publications; direct head-to-head studies with appropriate reference standards (e.g., etoposide, which showed IC₅₀ values of 6.72–14.36 µM across multiple cell lines in related imidazo[1,2-a]pyrimidine series [1]) would be required to confirm relative potency.

Anticancer activity Cytotoxicity Breast cancer

Synthetic Versatility: The 3-Amine Handle Enables Derivatization Routes Unavailable in Non-Aminated 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine

The primary amine at the 3-position of 1283108-83-7 is a critical functional handle that distinguishes it from 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine (CAS 397-53-5), which lacks this group . The 3-amine participates in amide bond formation, reductive amination, sulfonamide synthesis, and urea formation—reactions that are inaccessible to the 3-unsubstituted analog . In the peer-reviewed literature, structurally related imidazo[1,2-a]pyrimidin-3-amines have been elaborated via the Groebke–Blackburn–Bienaymé reaction into diverse libraries of 3-amino-substituted derivatives with anticancer activity [1]. Commercially, pre-functionalized derivatives such as N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine are available, demonstrating the demand for 3-amine elaboration products . The 3-amine therefore serves as a growth vector for focused library synthesis, enabling systematic exploration of structure–activity relationships without requiring de novo core synthesis.

Synthetic chemistry Building block Derivatization

Storage and Stability Specification: Recommended Cold Storage (2–8°C, Sealed Dry) to Preserve Amine Integrity

The vendor technical specification for 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine (Chemscene Cat. No. CS-0241623) explicitly recommends storage 'sealed in dry, 2–8°C' . This contrasts with several structurally related analogs (e.g., 2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine, CAS 143696-94-0; 2-phenylimidazo[1,2-a]pyrimidin-3-amine, CAS 89185-48-8) that are typically shipped and stored at room temperature . The more stringent storage requirement for the 4-fluorophenyl derivative may reflect the susceptibility of the electron-rich aromatic amine to oxidative degradation or moisture absorption when the electron-withdrawing fluorine substituent modifies the electron density of the amine. Proper cold storage is essential for maintaining the ≥95% purity specification over extended periods, particularly for long-term compound management in screening libraries.

Stability Storage condition Procurement specification

Optimal Application Scenarios for 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation: Core Scaffold with Optimized Lipophilicity for c-Met, B-Raf, and Aurora-A Programs

The imidazo[1,2-a]pyrimidine core is a validated kinase inhibitor scaffold, with demonstrated activity against c-Met (IC₅₀ values as low as 2.5 nM for optimized derivatives), B-Raf (IC₅₀ = 0.003 µM for certain analogs), and Aurora-A kinases [1][2]. 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine (1283108-83-7) offers a cLogP of 2.12—lower than the 4-chlorophenyl (2.63) and 4-methylphenyl (2.29) analogs—which is advantageous for maintaining solubility during kinase assay screening and for reducing non-specific protein binding in cellular contexts (see Section 3, Evidence Item 1). The 3-amine handle enables rapid amide coupling to generate focused kinase inhibitor libraries, building on the precedent that 3-substituted imidazo[1,2-a]pyrimidines can achieve potent and selective kinase inhibition (see Section 3, Evidence Item 4).

Focused Anticancer Library Synthesis via GBB Multicomponent Reaction Chemistry

The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction has been successfully employed to generate diverse imidazo[1,2-a]pyrimidine libraries with anticancer activity against MCF-7, T-47D, and MDA-MB-231 cell lines [3]. 1283108-83-7, with its intact 3-amine, serves as both a GBB product and a substrate for further derivatization. The moderate baseline cytotoxicity (MCF-7 IC₅₀ = 15.3 µM; see Section 3, Evidence Item 3) provides a starting point for systematic SAR exploration through modifications at the 3-amine position. Researchers can exploit the compound as a core scaffold while varying the amine substituent to improve potency toward the etoposide benchmark (IC₅₀ = 6.72–14.36 µM in the parent series).

CNS-Penetrant Probe Development: Favorable Physicochemical Profile for Neuroscience Targets

With a molecular weight of 228.22 g/mol, a single hydrogen bond donor, and a cLogP of 2.12, 1283108-83-7 occupies a favorable region of the CNS MPO drug-likeness space (see Section 3, Evidence Item 2). This profile makes it an attractive starting point for developing brain-penetrant chemical probes targeting CNS kinases, GPCRs, or other neurological targets. The 4-fluorophenyl substituent contributes to metabolic stability relative to non-halogenated analogs, while the lower lipophilicity compared to the 4-chloro and 4-methyl variants favors lower tissue distribution volumes and reduced off-target binding—key considerations for CNS probe design.

Building Block Procurement for Parallel Synthesis and Fragment-Based Drug Discovery

The commercial availability of 1283108-83-7 at ≥95% purity from multiple vendors, combined with its reactive 3-amine handle, positions it as an ideal building block for parallel synthesis workflows in medicinal chemistry (see Section 3, Evidence Item 4). Unlike 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine (CAS 397-53-5), which lacks the amine and is primarily useful as a synthetic intermediate for core modification only, 1283108-83-7 can be directly acylated, alkylated, or sulfonylated to produce diverse derivatives in single-step transformations. Procurement teams should note the cold storage requirement (2–8°C, sealed dry) when planning bulk purchases and formatting compound for long-term screening library storage (see Section 3, Evidence Item 5).

Quote Request

Request a Quote for 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.